2-Amino-2-cyclopropylpropanoic acid
Overview
Description
2-Amino-2-cyclopropylpropanoic acid, also known as 2-cyclopropylalanine, is a chemical compound used extensively in scientific research . It is available in solid form and should be stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-2-cyclopropylpropanoic acid involves several steps. For instance, one method involves the use of N,N-dimethyl-formamide at 150℃ . Another method involves the use of ammonium chloride . The yield of the synthesis process can vary depending on the conditions and methods used .Molecular Structure Analysis
The molecular structure of 2-Amino-2-cyclopropylpropanoic acid is represented by the formula C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis
2-Amino-2-cyclopropylpropanoic acid is a solid at room temperature . It has a molecular weight of 129.16 . The compound is highly soluble, with a solubility of 1360.0 mg/ml .Scientific Research Applications
1. Role in Plant Growth Regulation
2-Amino-2-cyclopropylpropanoic acid plays a role in plant growth regulation. For instance, Morimoto et al. (2002) identified (2S,3S)-2-amino-3-cyclopropylbutanoic acid as a novel plant growth regulator from the mushroom Amanita castanopsidis Hongo (Morimoto et al., 2002). This indicates its potential application in agriculture and horticulture to influence plant development.
2. Potential in Peptidomimetic Synthesis
The amino acid is used in peptidomimetic synthesis. Cordero et al. (2013) reported the stereoselective syntheses of 2-cyclopropyl- and 2-hydroxymethyl-4-hydroxy-β3-homoproline, utilizing these amino acids as building blocks in the synthesis of model mixed α/β/α tripeptides (Cordero et al., 2013). This application is significant in the design and development of novel peptides and proteins for therapeutic purposes.
3. Biological Evaluation in Medical Chemistry
This amino acid's analogues have been evaluated for their biological activity, particularly as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. Dappen et al. (2010) synthesized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid and assessed their activity in modulating NMDA receptor function (Dappen et al., 2010). This has implications for the development of new drugs targeting neurological disorders.
4. Application in Gene Delivery
The cyclopropyl amino acid has been applied in gene delivery techniques. Nakamura and Isobe (2010) explored a novel protocol for gene delivery using a tailor-designed amino fullerene, showcasing the application of cyclopropyl amino acids in the efficient and selective delivery of genes (Nakamura & Isobe, 2010). This innovation has potential in gene therapy and molecular biology research.
5. Use in Structural Chemistry
In the realm of structural chemistry, 2-amino-2-cyclopropylpropanoic acid and its derivatives have been studied for their molecular structures and conformations. Cetina et al. (2003) analyzed the crystal and molecular structure of a derivative of 1-aminocyclopropanecarboxylic acid, providing insights into the molecular conformation influenced by intermolecular interactions (Cetina et al., 2003). This knowledge is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields.
Safety And Hazards
Future Directions
2-Amino-2-cyclopropylpropanoic acid is used extensively in scientific research, including drug development, synthesis of organic compounds, and investigation of enzymatic reactions. Its diverse applications and potential therapeutic benefits suggest that it may have a promising future in various fields of research .
properties
IUPAC Name |
2-amino-2-cyclopropylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFYYCFVOBCXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284797 | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclopropylpropanoic acid | |
CAS RN |
5687-72-9 | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-cyclopropylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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